molecular formula C6H16Cl2CuN2 B2404757 [2-(Dimethylamino)ethyl]dimethylamine; dichlorocopper CAS No. 20462-19-5

[2-(Dimethylamino)ethyl]dimethylamine; dichlorocopper

Cat. No. B2404757
CAS RN: 20462-19-5
M. Wt: 250.65
InChI Key: BBKMZXXTPWPRSR-UHFFFAOYSA-L
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Description

  • Molecular Weight : 250.657 g/mol

Scientific Research Applications

Application in Synthesis of Heteroarylindoles

Methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate, prepared from alkyl 3-indoleacetates and tert-butoxy-bis(dimethylamino)methane, were used to synthesize meridianine analogues and other condensed indolylpyranones. This process involved the use of α-heteroarylamines as N,N-1,3-dinucleophiles (Jakše, Svete, Stanovnik, & Golobič, 2004).

Nonpeptidic Agonist Discovery for GPR14/Urotensin-II Receptor

The compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954) was identified as a nonpeptidic agonist of the urotensin-II receptor. Its selective action and pharmacological utility make it a valuable research tool and a potential drug lead (Croston et al., 2002).

Selective Quaternization in Tertiary Amine Methacrylate Copolymers

2-(Dimethylamino)ethyl methacrylate (DMA) was utilized in diblock copolymerization with other tertiary amine methacrylate comonomers, leading to the creation of novel cationic diblock copolymers. These copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün, Armes, & Billingham, 2001).

Synthesis of Pyrazoles and Arylazolopyrimidines

The coupling reaction of 3-(dimethylamino)acrolein with arenediazonium chlorides led to the synthesis of various pyrazoles and arylazolopyrimidines, showcasing the compound's utility in diverse synthetic pathways (Makhseed, Hassaneen, & Elnagdi, 2007).

Tritium Labeling in Drug Molecules

2-(Dimethylamino)ethyl moiety was labeled with tritium in orphenadrine hydrochloride and related ethers, demonstrating its application in radiochemical labeling and tracing in pharmaceutical research (Hespe & Nauta, 1966).

Reactions with Cuprous and Cupric Halides

Studies on the interactions of 2-[(dimethylamino)methyl]phenylcopper and lithium tetramer with cuprous and cupric halides revealed insights into intramolecular electron-transfer redox reactions, contributing to the understanding of organometallic chemistry (Koten & Noltes, 1975).

Gas-Phase Elimination Kinetics Study

Density functional theory was applied to understand the kinetics of the unimolecular gas-phase elimination of 2-(dimethylamino)ethyl chloride. This study provides insights into the enhanced reactivity and possible anchimeric assistance in such reactions (Maldonado et al., 2010).

Safety and Hazards

  • Disposal : Follow proper disposal guidelines for hazardous chemicals .

properties

IUPAC Name

dichlorocopper;N,N,N',N'-tetramethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH.Cu/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKMZXXTPWPRSR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C.Cl[Cu]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2CuN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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